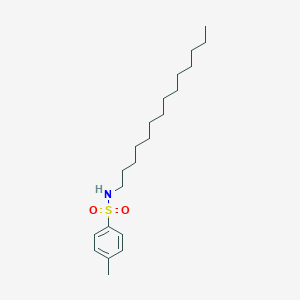
N-Tetradecyl-p-toluenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tetradecyl-p-toluenesulphonamide, commonly known as TTSA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TTSA is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications.
Mecanismo De Acción
TTSA acts as a surfactant, reducing the surface tension of liquids. This property allows it to interact with cell membranes, increasing their permeability and facilitating the uptake of drugs and other molecules. TTSA has also been shown to disrupt the structure of lipid bilayers, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
TTSA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TTSA can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species, which are implicated in a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTSA has several advantages for use in lab experiments. It is a relatively low-cost and easy-to-use surfactant that can be used in a variety of applications. However, TTSA can be toxic at high concentrations, and its effects on cell membranes can be unpredictable. Careful dosing and monitoring are required to ensure accurate and reproducible results.
Direcciones Futuras
There are several potential future directions for research on TTSA. One area of interest is in the development of new drug delivery systems. TTSA has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for use in novel drug formulations. Additionally, TTSA has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, TTSA's ability to reduce inflammation and oxidative stress makes it a potentially useful compound in the treatment of a range of diseases, including neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, N-Tetradecyl-p-toluenesulphonamide, or TTSA, is a versatile surfactant with a range of potential applications in scientific research. Its unique properties make it a promising candidate for use in drug delivery systems, and its anti-cancer and anti-inflammatory effects make it a potentially useful compound in the treatment of a range of diseases. However, careful dosing and monitoring are required to ensure accurate and reproducible results in lab experiments. Further research is needed to explore the full potential of this compound.
Métodos De Síntesis
TTSA can be synthesized in several ways, including the reaction of p-toluenesulfonyl chloride with tetradecylamine in the presence of a base such as triethylamine. Another method involves the reaction of p-toluenesulfonyl chloride with tetradecanol in the presence of a base and then converting the resulting product to TTSA using tetradecylamine.
Aplicaciones Científicas De Investigación
TTSA has been widely researched for its potential applications in various fields. One of the most promising areas of research is in the development of new drug delivery systems. TTSA has been shown to improve the solubility and bioavailability of poorly soluble drugs, making them more effective. It has also been used as a surfactant in the formulation of nanoparticles for targeted drug delivery.
Propiedades
Número CAS |
1243-66-9 |
|---|---|
Nombre del producto |
N-Tetradecyl-p-toluenesulphonamide |
Fórmula molecular |
C21H37NO2S |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
4-methyl-N-tetradecylbenzenesulfonamide |
InChI |
InChI=1S/C21H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-22-25(23,24)21-17-15-20(2)16-18-21/h15-18,22H,3-14,19H2,1-2H3 |
Clave InChI |
IRHWJIHROCGHDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Otros números CAS |
1243-66-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



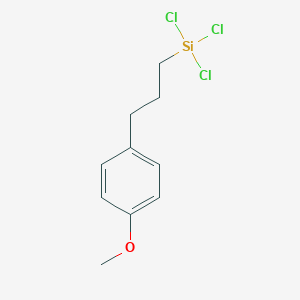
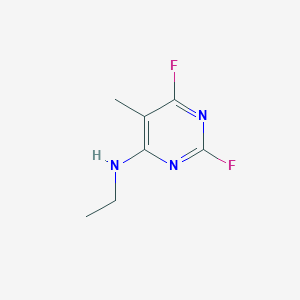
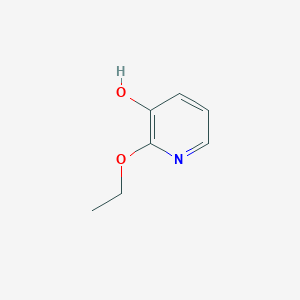
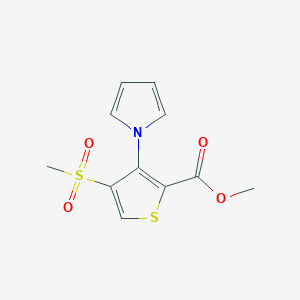
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
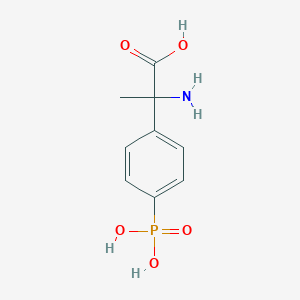
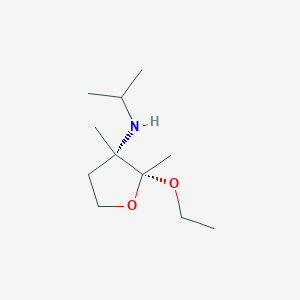
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
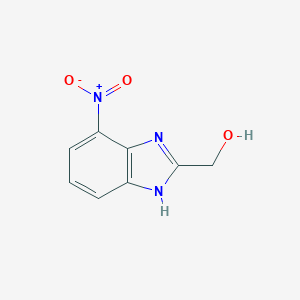
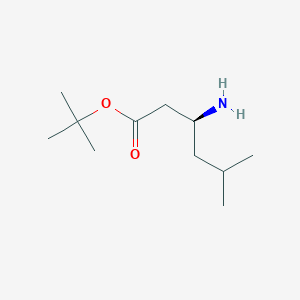
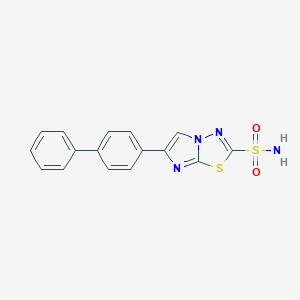
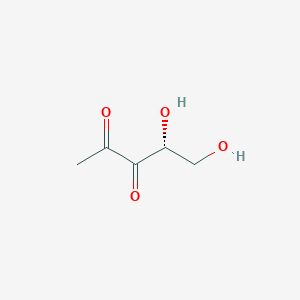
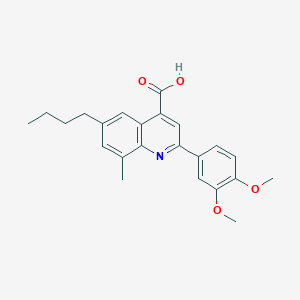
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)